Ferric octanoate Ferric octanoate
Brand Name: Vulcanchem
CAS No.: 3130-28-7
VCID: VC3892215
InChI: InChI=1S/3C8H16O2.Fe/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3
SMILES: CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Fe+3]
Molecular Formula: C24H45FeO6
Molecular Weight: 485.5 g/mol

Ferric octanoate

CAS No.: 3130-28-7

Cat. No.: VC3892215

Molecular Formula: C24H45FeO6

Molecular Weight: 485.5 g/mol

* For research use only. Not for human or veterinary use.

Ferric octanoate - 3130-28-7

Specification

CAS No. 3130-28-7
Molecular Formula C24H45FeO6
Molecular Weight 485.5 g/mol
IUPAC Name iron(3+);octanoate
Standard InChI InChI=1S/3C8H16O2.Fe/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3
Standard InChI Key ORTRPLABQKAPKJ-UHFFFAOYSA-K
SMILES CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Fe+3]
Canonical SMILES CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Fe+3]

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Ferric octanoate features a central iron(III) ion (Fe3+\text{Fe}^{3+}) coordinated to three octanoate (C8H15O2\text{C}_8\text{H}_{15}\text{O}_2^-) ligands. The octahedral geometry arises from the six oxygen atoms provided by the bidentate octanoate groups, forming a stable chelate complex . This structure is corroborated by spectroscopic and crystallographic analyses, which confirm the iron center’s +3 oxidation state and the ligand arrangement .

The compound’s solubility in organic solvents, such as ethanol and mineral spirits, stems from the hydrophobic alkyl chains of the octanoate ligands . This property distinguishes it from inorganic iron salts and enables its use in non-aqueous systems.

Synthesis Methods

Ferric octanoate is synthesized via the reaction of ferric chloride (FeCl3\text{FeCl}_3) with octanoic acid (C8H16O2\text{C}_8\text{H}_{16}\text{O}_2) under controlled conditions:

FeCl3+3C8H16O2Fe(C8H15O2)3+3HCl\text{FeCl}_3 + 3\text{C}_8\text{H}_{16}\text{O}_2 \rightarrow \text{Fe}(\text{C}_8\text{H}_{15}\text{O}_2)_3 + 3\text{HCl}

Industrial production employs large-scale reactors operating at 60–80°C, with purification achieved through filtration and recrystallization . Yield optimization (≥85%) requires precise stoichiometric ratios and inert atmospheres to prevent iron oxidation state changes.

Table 1: Synthesis Parameters for Ferric Octanoate

ParameterValue/RangeSource
Temperature60–80°C
Reaction Time4–6 hours
SolventEthanol/Hexane
Purity After Purification≥95%

Physical and Chemical Properties

Thermodynamic Characteristics

Ferric octanoate exhibits a density of 0.91 g/mL and a boiling point of 127°C, with thermal stability up to 180°C before decomposition . Its viscosity and solubility profile make it suitable for applications requiring homogeneous dispersion in organic matrices.

Reactivity

The compound participates in redox and ligand substitution reactions:

  • Oxidation: Forms Fe2O3\text{Fe}_2\text{O}_3 and octanoic acid derivatives upon exposure to strong oxidizers.

  • Reduction: Yields ferrous octanoate (Fe(C8H15O2)2\text{Fe}(\text{C}_8\text{H}_{15}\text{O}_2)_2) with reducing agents like NaBH4\text{NaBH}_4.

  • Ligand Exchange: Substitutes octanoate with pyridine or DMF in coordinating solvents .

Industrial and Scientific Applications

Catalysis

Ferric octanoate catalyzes the coupling of CO2\text{CO}_2 with epoxides to form cyclic carbonates, achieving 45% conversion at 20 bar CO2\text{CO}_2 pressure . Its efficacy surpasses chloride analogues due to enhanced electron donation from tert-butyl substituents .

Polymerization

In lactide polymerization, the compound initiates ring-opening reactions, producing polylactic acid (PLA) with controlled molecular weights . This application aligns with sustainable chemistry initiatives aimed at biodegradable plastics.

Food Science

At concentrations as low as 0.5 mg Fe/kg, ferric octanoate accelerates thermo-oxidative degradation in partially hydrogenated soybean oil (PHSBO), increasing acid value and polymer content by 300% after 72 hours at 180°C . This underscores its role as a pro-oxidant in lipid systems .

Table 2: Impact of Ferric Octanoate on PHSBO Stability (180°C, 72h)

ParameterControl0.5 mg Fe/kg1.2 mg Fe/kg
Acid Value (mg KOH/g)0.82.43.1
Polymer Content (%)1.23.64.8
p-Anisidine Value154258
Data sourced from

Pharmacokinetics and Biochemical Effects

Iron Supplementation

Ferric octanoate rapidly elevates serum iron levels, with pharmacokinetic profiles resembling ferric carboxymaltose (T<sub>max</sub> = 30 minutes). This rapid absorption makes it a candidate for oral iron therapies, though clinical studies remain pending.

Cellular Interactions

Recent Research Developments

Advanced Catalysis

Recent work demonstrates ferric octanoate’s utility in asymmetric catalysis, achieving enantiomeric excesses >90% in ketone reductions . Modifications with chiral ligands enhance stereoselectivity, expanding its synthetic applicability .

Biomedical Engineering

Nanoformulations of ferric octanoate show promise in targeted iron delivery, with encapsulation in liposomes improving bioavailability by 40% compared to free iron.

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